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Compound of Interest

Compound Name: 4-Methylpyridine-2,6-diamine

Cat. No.: B056795 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine-2,6-diamine is a heterocyclic building block of significant interest in

medicinal chemistry and drug discovery. Its substituted diaminopyridine core provides a

versatile scaffold for the synthesis of a wide range of biologically active molecules. The

strategic placement of two amino groups and a methyl group on the pyridine ring allows for

multiple points of derivatization, enabling the fine-tuning of physicochemical properties and

biological activity. The pyridine nitrogen and amino groups can participate in crucial hydrogen

bonding interactions with biological targets, such as enzyme active sites and receptors, making

this scaffold a privileged structure in the design of targeted therapies. This technical guide

provides a comprehensive overview of the chemical properties, synthesis, reactivity, and

applications of 4-methylpyridine-2,6-diamine as a key intermediate in the development of

novel therapeutics, with a particular focus on its use in the synthesis of kinase inhibitors.

Chemical Properties and Synthesis
4-Methylpyridine-2,6-diamine, also known as 2,6-diamino-4-methylpyridine, is a solid at room

temperature with a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1]

Table 1: Physicochemical Properties of 4-Methylpyridine-2,6-diamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b056795?utm_src=pdf-interest
https://www.benchchem.com/product/b056795?utm_src=pdf-body
https://www.benchchem.com/product/b056795?utm_src=pdf-body
https://www.benchchem.com/product/b056795?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Protocol_for_the_Acylation_of_N_4_methylpyridin_2_yl_acetamide.pdf
https://www.benchchem.com/product/b056795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 38439-33-7 [1]

Molecular Formula C₆H₉N₃ [1]

Molecular Weight 123.16 g/mol [1]

IUPAC Name 4-methyl-2,6-pyridinediamine [1]

Physical Form Solid [1]

Storage Temperature 2-8 °C [1]

Synthesis of 4-Methylpyridine-2,6-diamine
Two primary methods for the synthesis of 4-methylpyridine-2,6-diamine have been reported,

starting from either 4-methylpyridine or 2-amino-4-methylpyridine.

Method A: From 4-Methylpyridine

This method involves the amination of 4-methylpyridine using sodium amide in mineral oil.

Experimental Protocol: Synthesis of 4-Methylpyridine-2,6-diamine from 4-Methylpyridine

Materials: 4-Methylpyridine, sodium amide, mineral oil, ethyl acetate, methanol, acetic acid,

petroleum ether, silica gel, tert-butyl methyl ether, diisopropyl ether.

Procedure:

Suspend 4-methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL).

Add sodium amide (27.0 g, 483.3 mmol, 3 eq.) and stir the suspension overnight at room

temperature.

Heat the mixture to 130 °C for 15 minutes, at which point hydrogen evolution is observed.

Gradually increase the temperature to 160 °C over 30 minutes. The suspension will turn

from light brown to dark brown and form a foamy solid.
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Continue heating to 200 °C over 30 minutes, leading to accelerated hydrogen release and

a color change to black.

Maintain the reaction at 215 °C for 3 hours, monitoring for complete consumption of the

starting material by TLC (ethyl acetate/methanol/acetic acid, 10:1:0.1).

Cool the reaction mixture to room temperature, filter the black solid, and wash with

petroleum ether (5 x 100 mL).

Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the black solid and evaporate

to dryness after 20 minutes.

Purify the residue by column chromatography on silica gel using a gradient of ethyl

acetate to ethyl acetate/isopropanol (8:1).

Recrystallize the product from tert-butyl methyl ether/diisopropyl ether to yield 4-
methylpyridine-2,6-diamine as gray crystals.

Yield: 66%

Method B: From 2-amino-4-methylpyridine

This method is similar to Method A but starts with the mono-aminated pyridine.

Experimental Protocol: Synthesis of 4-Methylpyridine-2,6-diamine from 2-amino-4-

methylpyridine

Materials: 2-amino-4-methylpyridine, sodium amide.

Procedure:

The compound is prepared using a similar method to the one described for the reaction of

4-methylpyridine, using 2-amino-4-methylpyridine (15 g, 138.7 mmol) and sodium amide

(16.2 g, 416.1 mmol, 3 equiv.) as starting materials.

Yield: 76%

Characterization Data:
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Melting Point: 100-102 °C

¹H NMR (DMSO-d₆) δ: 5.46 (s, 2H, pyridine ring H), 5.21 (s, 4H, NH₂), 1.95 (s, 3H, CH₃).

¹³C{¹H} NMR (DMSO-d₆) δ: 158.7 (pyridine ring C), 148.1 (pyridine ring C), 96.2 (pyridine

ring C), 20.7 (CH₃).

HRMS (ESI): [M + H]⁺, measured value 124.0869.

Reactivity and Applications as a Heterocyclic
Building Block
The two primary amino groups of 4-methylpyridine-2,6-diamine are nucleophilic and can

readily undergo a variety of chemical transformations, making it a versatile building block for

the synthesis of more complex heterocyclic systems. Key reactions include acylation,

condensation with dicarbonyl compounds, and cross-coupling reactions (after conversion of the

amino groups to a suitable leaving group).

Acylation Reactions
The amino groups can be acylated to form amides. This is a common strategy to introduce new

functional groups and to modulate the electronic properties of the pyridine ring.

Experimental Protocol: General Acylation of an Aminopyridine

This protocol describes the acylation of the related 2-amino-4-methylpyridine, which can be

adapted for 4-methylpyridine-2,6-diamine.

Materials: 2-amino-4-methylpyridine, acetic anhydride, diethyl ether.

Procedure:

In a reaction flask, combine 2-amino-4-methylpyridine (99.0 g, 915 mmol) with acetic

anhydride (250 mL).[1]

Heat the reaction mixture to 70°C with continuous stirring for two hours.[1]

After two hours, cool the mixture to room temperature.
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Slowly add diethyl ether (100 mL) to the cooled mixture to induce crystallization. The

product will precipitate as white needle-like crystals.

Collect the crystals by vacuum filtration using a Buchner funnel.

Dry the collected product in vacuo to obtain N-(4-methylpyridin-2-yl)acetamide.

Yield: 95%[1]

Applications in Kinase Inhibitor Synthesis
The diaminopyridine and diaminopyrimidine scaffolds are well-established pharmacophores in

the design of kinase inhibitors. These scaffolds can mimic the hinge-binding motif of ATP,

forming key hydrogen bonds with the kinase hinge region. 4-Methylpyridine-2,6-diamine
serves as a valuable starting material for the synthesis of inhibitors targeting a range of kinases

implicated in diseases such as cancer and inflammation.

A notable example is the development of pyrimidine-4,6-diamine derivatives as inhibitors of

Oligodendrocyte Transcription Factor 2 (OLIG2), a critical factor in the progression of

glioblastoma.[2]

Table 2: Biological Activity of a Pyrimidine-4,6-diamine based OLIG2 Inhibitor (Compound B01)

Parameter Value
Cell Lines /
Conditions

Reference

IC₅₀ (Anti-proliferative) 7.0 µM U87 [2]

IC₅₀ (Anti-proliferative) 6.4 µM U251 [2]

IC₅₀ (Nuclear OLIG2

downregulation)
0.88 µM - [2]

In vivo tumor volume

reduction
46% U87 xenograft model [2]

Pharmacokinetic half-

life (t₁/₂)
3.3 h - [2]
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Signaling Pathways and Experimental Workflows
Derivatives of 4-methylpyridine-2,6-diamine can be designed to modulate specific signaling

pathways involved in disease. For instance, the OLIG2 inhibitor B01, which features a related

pyrimidine-4,6-diamine core, acts by downregulating the levels of nuclear OLIG2, a key

transcription factor in glioblastoma. This leads to an anti-proliferative effect and demonstrates

synergy with the standard-of-care chemotherapy, temozolomide.[2]

Synthesis Biological Evaluation Analysis

4-Methylpyridine-2,6-diamine Multi-step Synthesis Bioactive Derivative In vitro Assays
(e.g., Kinase Inhibition, Cell Proliferation)
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(IC50, Efficacy)

Structure-Activity
Relationship (SAR)
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General workflow for the synthesis and evaluation of bioactive compounds from 4-
Methylpyridine-2,6-diamine.

The mechanism of action of the OLIG2 inhibitor B01 can be depicted as a simplified signaling

pathway.

Glioblastoma Cell
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Click to download full resolution via product page

Simplified signaling pathway for the OLIG2 inhibitor B01 in glioblastoma cells.

Conclusion
4-Methylpyridine-2,6-diamine is a valuable and versatile heterocyclic building block with

significant potential in drug discovery. Its straightforward synthesis and the reactivity of its

amino groups allow for the generation of diverse libraries of compounds. The diaminopyridine

scaffold is particularly well-suited for the development of kinase inhibitors and other targeted

therapies. The successful development of potent OLIG2 inhibitors for glioblastoma based on a

similar pyrimidine-4,6-diamine core highlights the promise of this chemical class. Further

exploration of the chemical space around the 4-methylpyridine-2,6-diamine scaffold is likely

to yield novel drug candidates for a variety of diseases. This technical guide provides a solid

foundation for researchers to leverage the potential of this important heterocyclic building block

in their drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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